N-Desdimethylaminoethyl-N-methylNitro-N'-desacryloylOsimertinib is a chemical compound that belongs to a class of drugs known for their applications in oncology. This compound is a derivative of Osimertinib, which is primarily used in the treatment of non-small cell lung cancer that has specific mutations in the epidermal growth factor receptor (EGFR). The modification of Osimertinib to create N-Desdimethylaminoethyl-N-methylNitro-N'-desacryloylOsimertinib enhances its pharmacological properties and may affect its mechanism of action.
The compound is synthesized through various chemical reactions that modify the original structure of Osimertinib. It is important to note that N-Desdimethylaminoethyl-N-methylNitro-N'-desacryloylOsimertinib is not commonly available as a standalone product but may be produced in research settings or pharmaceutical development laboratories.
N-Desdimethylaminoethyl-N-methylNitro-N'-desacryloylOsimertinib can be classified as:
The synthesis of N-Desdimethylaminoethyl-N-methylNitro-N'-desacryloylOsimertinib typically involves multi-step organic reactions, starting from Osimertinib. The key steps include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Common reagents used in these processes include:
The molecular formula of N-Desdimethylaminoethyl-N-methylNitro-N'-desacryloylOsimertinib is . The compound features a complex structure with multiple functional groups, including:
Key structural data includes:
N-Desdimethylaminoethyl-N-methylNitro-N'-desacryloylOsimertinib can undergo various chemical reactions including:
Common reagents for these reactions include:
The mechanism of action for N-Desdimethylaminoethyl-N-methylNitro-N'-desacryloylOsimertinib involves inhibition of the EGFR tyrosine kinase activity. This inhibition prevents downstream signaling pathways that promote cell proliferation and survival, leading to apoptosis in cancer cells expressing mutated forms of EGFR.
Research indicates that compounds like N-Desdimethylaminoethyl-N-methylNitro-N'-desacryloylOsimertinib exhibit enhanced potency against specific EGFR mutations compared to their parent compounds, potentially improving therapeutic outcomes in resistant cancer types.
N-Desdimethylaminoethyl-N-methylNitro-N'-desacryloylOsimertinib is typically characterized by:
Key chemical properties include:
N-Desdimethylaminoethyl-N-methylNitro-N'-desacryloylOsimertinib is primarily used in research settings focused on cancer therapeutics. Its applications include:
This compound represents a significant area of study within pharmaceutical chemistry and oncology, contributing to advancements in targeted cancer therapies.
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3